![molecular formula C8H8BrN3 B1450341 (7-溴-1H-苯并[d]咪唑-2-基)甲胺 CAS No. 1263060-69-0](/img/structure/B1450341.png)
(7-溴-1H-苯并[d]咪唑-2-基)甲胺
描述
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is a brominated derivative of benzimidazole . This compound is characterized by the presence of a bromine atom at the 7th position of the benzimidazole ring, and an amine group attached to the 2nd position of the ring. Benzimidazoles are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with o-phenylenediamine and bromobenzaldehyde .
Reaction Conditions: The reaction involves condensation under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
科学研究应用
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It’s known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This suggests that the compound’s action could potentially be influenced by the pH of its environment.
生化分析
Biochemical Properties
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Additionally, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine has been found to bind to certain receptors, such as G-protein-coupled receptors, modulating their signaling pathways. This binding can result in changes in cellular responses, including alterations in gene expression and protein synthesis .
Cellular Effects
The effects of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Moreover, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival, proliferation, and metabolism. By modulating these pathways, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can alter cellular functions and responses .
Molecular Mechanism
The molecular mechanism of action of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling .
Furthermore, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Long-term exposure to (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can have significant implications for the compound’s therapeutic potential and safety .
Dosage Effects in Animal Models
The effects of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. It is crucial to determine the optimal dosage range for (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes .
The metabolic flux and levels of specific metabolites can be affected by (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, determining its intracellular concentration and localization .
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
For instance, (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity .
Understanding the subcellular localization of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine is essential for elucidating its mechanism of action and potential therapeutic applications .
化学反应分析
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-bromo-1H-benzo[d]imidazole-2-nitroamine .
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of 7-bromo-1H-benzo[d]imidazole-2-aminoamine .
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as chlorine or fluorine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenation reagents like chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amino Compounds: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
相似化合物的比较
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
1H-Benzimidazole-2-methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(4-bromo-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXKDIZQIWUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-69-0 | |
| Record name | (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


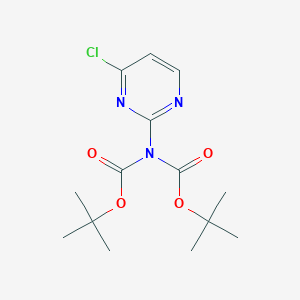

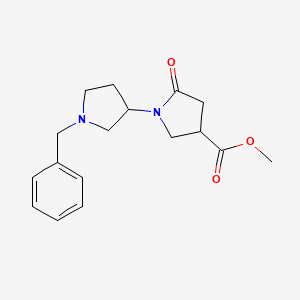
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
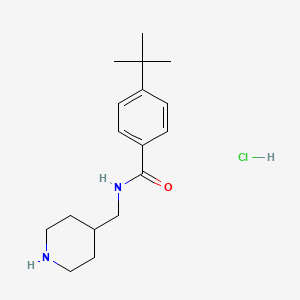
![2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid](/img/structure/B1450265.png)

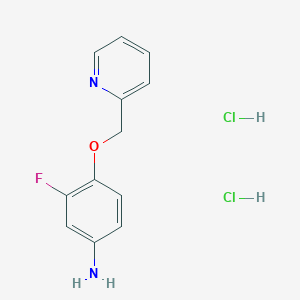
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)
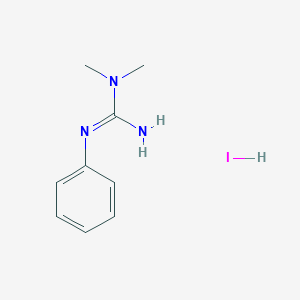
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
